Technical Deep Dive: NBD-Stearoyl-2-Arachidonoyl-sn-glycerol (NBD-SAG)
Technical Deep Dive: NBD-Stearoyl-2-Arachidonoyl-sn-glycerol (NBD-SAG)
Executive Summary & Molecular Architecture
NBD-Stearoyl-2-Arachidonoyl-sn-glycerol (NBD-SAG) is a high-fidelity fluorescent analogue of the endogenous signaling lipid 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). It serves two primary functions in molecular biology and pharmacology:
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Protein Kinase C (PKC) Activation: It acts as a membrane-embedded second messenger, recruiting and activating PKC isoforms (specifically conventional and novel isoforms) via their C1 domains.
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Lipase Substrate Profiling: It functions as a reporter substrate for sn-1-diacylglycerol lipases (DAGL-α/β) , the enzymes responsible for biosynthesizing the endocannabinoid 2-arachidonoylglycerol (2-AG).
Molecular Specifications
| Property | Specification |
| Common Name | NBD-SAG |
| IUPAC/Chemical Name | 1-(N-[7-(4-nitrobenz-2-oxa-1,3-diazole)]-1-octadecanoyl)-2-(5Z,8Z,11Z,14Z)-eicosatetraenoyl-sn-glycerol |
| Molecular Weight | ~823.1 g/mol |
| Formula | C47H74N4O8 |
| Fluorophore | NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) |
| Excitation / Emission | 460-467 nm (Blue) / 535-538 nm (Green) |
| Solubility | Ethanol, DMSO, Chloroform (insoluble in water) |
| Critical Feature | Solvatochromic: Fluorescence is quenched in water and significantly enhanced in hydrophobic environments (membranes).[1][2][3] |
Structural Logic
The molecule is engineered with specific biological intent:
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sn-1 Position (The Reporter): The stearic acid backbone is modified with the NBD fluorophore. This chain anchors the lipid in the membrane bilayer. Upon hydrolysis by DAG lipases (which cleave sn-1), the fluorescent fatty acid is released, altering its fluorescence quantum yield or localization.
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sn-2 Position (The Effector): Contains Arachidonic Acid (C20:4) . This is non-negotiable for biological validity. The cis-polyunsaturated nature of the arachidonyl tail induces specific membrane curvature and spacing required for the optimal binding of PKC C1 domains and recognition by endocannabinoid biosynthetic enzymes.
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sn-3 Position: The free hydroxyl group mimics the natural DAG headgroup, essential for hydrogen bonding with the PKC regulatory domain.
Mechanism of Action & Signaling Pathways[4]
The Solvatochromic Switch
NBD is an environment-sensitive probe. In an aqueous environment (cytosol), NBD fluorescence is weak due to hydrogen bonding with water which facilitates non-radiative decay. When NBD-SAG inserts into a lipid bilayer (or binds a hydrophobic pocket in a protein), water is excluded, and fluorescence intensity increases dramatically (quantum yield
PKC Recruitment Mechanism
Endogenous PKC resides in the cytosol (inactive, folded). Upon cell stimulation (e.g., GPCR activation):
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PLC Activation: Phospholipase C cleaves PIP2 into IP3 and DAG (mimicked here by NBD-SAG).
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Ca2+ Flux: IP3 triggers Calcium release.
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Membrane Translocation: Calcium binds the PKC C2 domain, targeting it to the plasma membrane.
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Activation: The PKC C1 domain binds the NBD-SAG headgroup. The arachidonyl tail of NBD-SAG fits into the hydrophobic groove of the C1 domain, stabilizing the active conformation and expelling the pseudosubstrate sequence from the catalytic core.
Visualization: PKC Activation Workflow
Caption: Schematic of PKC activation. NBD-SAG acts as the membrane anchor (green) recruiting cytosolic PKC (blue) in the presence of Calcium, converting it to the active signaling form (red).
Experimental Protocols
A. Preparation of NBD-SAG Lipid Vesicles (LUVs)
Why this matters: NBD-SAG is hydrophobic. Direct addition to cell media results in precipitation. You must deliver it via Large Unilamellar Vesicles (LUVs) or mixed micelles for bioavailability.
Reagents:
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DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)
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NBD-SAG (stored in Chloroform/Ethanol)
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Lipid Extruder (e.g., Avanti Mini-Extruder)
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Polycarbonate membranes (100 nm)
Protocol:
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Mixing: In a glass vial, mix DOPC and NBD-SAG in chloroform at a molar ratio of 95:5 (DOPC:NBD-SAG). Total lipid mass: 1 mg.
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Drying: Evaporate solvent under a gentle stream of Argon (Crucial: Nitrogen is acceptable, but Argon is heavier and better protects the arachidonic acid from oxidation).
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Desiccation: Place the lipid film under high vacuum for 1-2 hours to remove trace solvent.
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Hydration: Add 1 mL of degassed buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4). Vortex vigorously for 5 minutes to form Multilamellar Vesicles (MLVs).
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Extrusion: Pass the suspension through a 100 nm polycarbonate filter 11-21 times. The solution should turn from cloudy to translucent/clear.
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Validation: Dynamic Light Scattering (DLS) should show a single peak at ~100-120 nm.
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B. Spectrofluorometric PKC Binding Assay
Why this matters: This assay quantifies the affinity of PKC for the DAG analogue by measuring FRET or fluorescence anisotropy changes.
Protocol:
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Baseline: Place 2 mL of NBD-SAG LUVs (0.1 mM total lipid) in a quartz cuvette.
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Settings: Excitation: 460 nm; Emission Scan: 500–600 nm. Slit width: 5 nm.
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Titration: Aliquot purified PKC (or cell lysate containing PKC) into the cuvette.
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Readout: Monitor the emission peak at 535 nm.
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Result: If PKC binds near the NBD group, the local environment change may alter intensity. Alternatively, use FRET : If the PKC is tagged with a fluorophore (e.g., mCherry), excite NBD (460 nm) and look for mCherry emission (610 nm).
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Critical Considerations & Troubleshooting
Stability & Handling (The "E-E-A-T" Factor)
The arachidonyl chain (C20:4) is the "Achilles' heel" of this molecule. It contains four cis-double bonds prone to peroxidation.
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Storage: Must be stored at -80°C .
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Solvent: Store in Ethanol or Methyl Acetate. Avoid storing in Chloroform for >1 month as chloroform breakdown products (phosgene/HCl) can degrade the ester bonds.
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Handling: Always open vials in a dark room (NBD photobleaches) and under an inert gas stream. Never vortex arachidonic acid lipids vigorously in air; use Argon-saturated buffers.
Data Interpretation[5][6]
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False Positives: NBD is sensitive to pH changes. Ensure your buffer pH is strictly controlled (7.2–7.4).
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Bleaching: NBD photobleaches rapidly compared to Alexa or Cyanine dyes. Limit laser exposure time in confocal microscopy.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for converting NBD-SAG stock into biologically active Large Unilamellar Vesicles (LUVs).
References
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Cayman Chemical. (n.d.). 1-NBD-Stearoyl-2-Arachidonoyl-sn-glycerol Product Information. Retrieved from
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Violin, J. D., & Newton, A. C. (2003).[4][5] Genetically encoded fluorescent reporters to visualize protein kinase C activation in live cells. IUBMB Life. Retrieved from
- Waggoner, A. S. (1995). Fluorescent Probes for Analysis of Cell Structure, Function, and Health. Applications of Fluorescence in the Biomedical Sciences.
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Avanti Polar Lipids. (n.d.). Liposome Preparation: Extrusion Technique. Retrieved from
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Bisogno, T., et al. (2003). Cloning of the first sn1-DAG lipases points to the spatial and temporal regulation of endocannabinoid signaling in the brain. Journal of Cell Biology. Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-硬脂酰-2-花生酰-sn-甘油 ~98%, suitable for stimulation of protein kinase C derived from liver cells, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Genetically Encoded Fluorescent Reporters to Visualize Protein Kinase C Activation in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Genetically encoded fluorescent reporters to visualize protein kinase C activation in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
